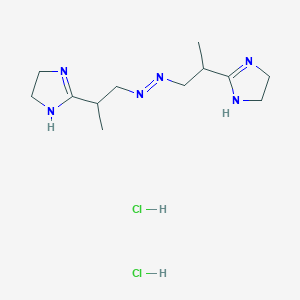
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride is a synthetic organic compound with the molecular formula C12H24Cl2N6. It is commonly used as an initiator in the synthesis of high molecular weight polymers, particularly polyacrylamides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride typically involves the reaction of 2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine with a diazene compound under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white to yellow solid .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions to synthesize high molecular weight polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in drug delivery systems.
Mécanisme D'action
The mechanism of action of 1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride involves the generation of free radicals upon decomposition. These free radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in its biological activity are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Azobis(2-methylpropionamidine) dihydrochloride: Another commonly used polymerization initiator with similar properties.
2,2’-Azobis(2,4-dimethylvaleronitrile): Used in polymerization reactions but has different thermal decomposition properties.
Uniqueness
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride is unique due to its specific structure, which allows for controlled initiation of polymerization reactions. Its imidazole rings provide additional stability and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
27776-21-2 |
|---|---|
Formule moléculaire |
C12H24Cl2N6 |
Poids moléculaire |
323.26 g/mol |
Nom IUPAC |
bis[2-(4,5-dihydro-1H-imidazol-2-yl)propyl]diazene;dihydrochloride |
InChI |
InChI=1S/C12H22N6.2ClH/c1-9(11-13-3-4-14-11)7-17-18-8-10(2)12-15-5-6-16-12;;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16);2*1H |
Clé InChI |
ZVVWZIADMMTPBX-UHFFFAOYSA-N |
SMILES |
CC(CN=NCC(C)C1=NCCN1)C2=NCCN2.Cl.Cl |
SMILES canonique |
CC(CN=NCC(C)C1=NCCN1)C2=NCCN2.Cl.Cl |
Key on ui other cas no. |
27776-21-2 |
Description physique |
DryPowder, PelletsLargeCrystals |
Pictogrammes |
Acute Toxic; Irritant; Environmental Hazard |
Synonymes |
2,2’-[Azobis(1-methylethylidene)]bis[4,5-dihydro-1H-imidazole Dihydrochloride; 2,2’-(Azodiisopropylidene)di-2-imidazoline Dihydrochloride; 2,2’-Azobis(2-imidazolinylpropane) Dihydrochloride; 2,2’-Azobis[2-(2-imidazolin-2-yl)propane] Dihydrochloride; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















